![molecular formula C9H19N3O3S B1444533 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide CAS No. 1442080-84-3](/img/structure/B1444533.png)
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide
Übersicht
Beschreibung
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, commonly known as MSMA, is a small-molecule organic compound1. It has a molecular formula of C9H19N3O3S and a molecular weight of 249.33 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide. However, there are general methods for the synthesis of pyrrolidin-2-ones and related compounds2.Molecular Structure Analysis
The molecular structure of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide is determined by its molecular formula, C9H19N3O3S1. Unfortunately, I couldn’t find more detailed information on its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide. However, there are general methods for the synthesis of pyrrolidin-2-ones and related compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, its molecular formula is C9H19N3O3S and it has a molecular weight of 249.33 g/mol1. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
1. Catalyst in Organic Synthesis
The compound's related variants, such as nicotinium methane sulfonate (NMS), have been utilized in the synthesis of organic molecules. NMS, which shares a structural resemblance to 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, has been reported as a bio-renewable, efficient, and economic catalyst. It facilitates the one-pot synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions. NMS has been characterized as a nature-based, recyclable, and reusable catalyst (Tamaddon & Azadi, 2018).
2. Ligand for Metal Coordination
Derivatives of the compound, specifically the N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, have been explored as potential ligands for metal coordination. These derivatives have demonstrated unique molecular and supramolecular structures, facilitating N-H...N hydrogen bonds and forming hydrogen-bonded dimers, supramolecular layers, or chains. This property is significant in the field of crystallography and could be valuable for applications in material science and nanotechnology (Jacobs, Chan, & O'Connor, 2013).
3. Transfer Hydrogenation Processes
Compounds structurally related to 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, such as N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have been used in transfer hydrogenation processes. These processes involve the transfer of hydrogen from a donor to an acceptor, a critical reaction in organic chemistry, especially for the reduction of unsaturated compounds. The said derivatives, in combination with Cp*IrIII precatalysts, have shown efficiency in transfer hydrogenation of various substrates, even under air and without the need for dried and degassed substrates or basic additives (Ruff, Kirby, Chan, & O'Connor, 2016).
4. Material Science and Film Fabrication
Research has also delved into the use of pyrrole-pyridine-based structures, closely related to the compound , in the fabrication of electrooptic films. These films are crucial in various applications, including displays, sensors, and photonic devices. The study highlights the impact of molecular architecture on the film's microstructure and optical/electrooptic response, showcasing the compound's potential in advanced material fabrication and optoelectronics (Facchetti et al., 2006).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of research or applications of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide.
Eigenschaften
IUPAC Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)5-7-3-4-8(12-7)6-11-16(2,14)15/h7-8,11-12H,3-6H2,1-2H3,(H,10,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLEICXLMKVBF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCC(N1)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H]1CC[C@H](N1)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

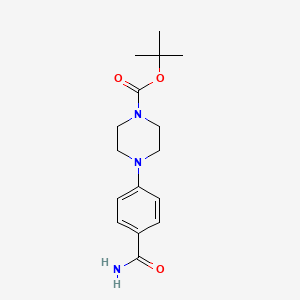

![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
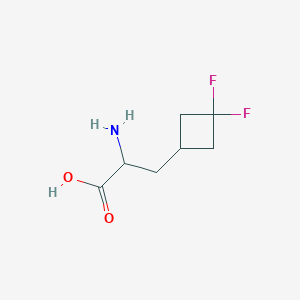
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
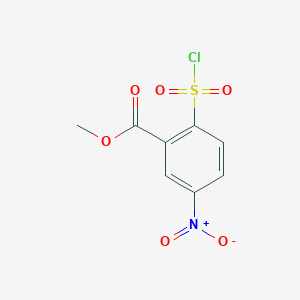
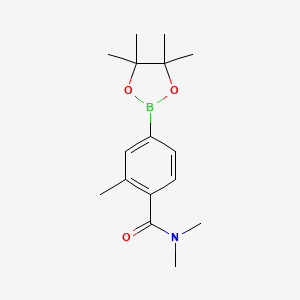


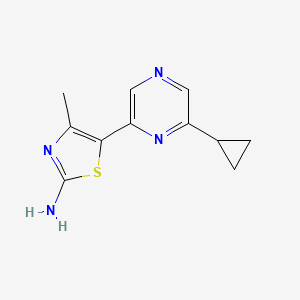
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)